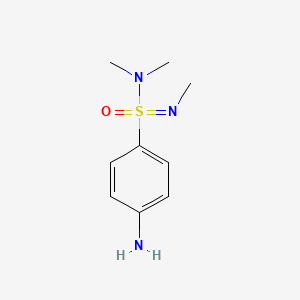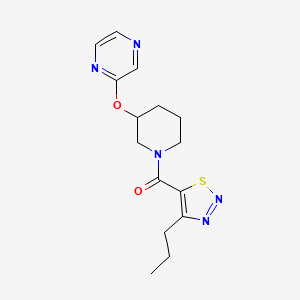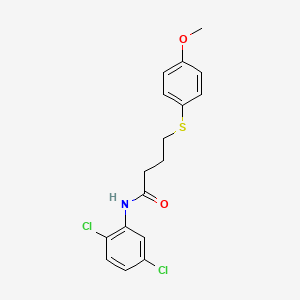
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
Thiazole compounds can be synthesized through various methods. For instance, the 1-adamantylcarbonylamides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with the 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The reactivity of thiazole compounds can be influenced by substituents at different positions on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole compounds resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Synthesis and Mechanistic Studies
- Unexpected Reaction Mechanisms : A study explored the unexpected reactions of related compounds, shedding light on the mechanisms involved in the synthesis of complex molecules, which can be crucial for developing novel therapeutics (Ledenyova et al., 2018).
- Microwave-assisted Synthesis : The microwave-assisted synthesis of hybrid molecules, including similar structures, highlights a method for creating compounds with potential antimicrobial and anticancer activities, emphasizing the importance of innovative synthesis techniques for drug discovery (Başoğlu et al., 2013).
Anticancer and Antimicrobial Applications
- Cytotoxic Activity : Research on carboxamide derivatives demonstrates potent cytotoxicity against cancer cell lines, suggesting the potential of structurally similar compounds for cancer therapy (Deady et al., 2005).
- Antimicrobial and Antilipase Activity : Studies have found that certain compounds exhibit antimicrobial, antilipase, and antiurease activities, indicating the potential for developing new treatments for infectious and metabolic diseases (Başoğlu et al., 2013).
Drug Development and Pharmacological Potential
- Orexin Receptor Antagonists : The investigation into orexin 1 and 2 receptor antagonists for insomnia treatment reveals the pharmacokinetic properties and metabolism of related compounds, providing insights into the development of new therapeutics (Renzulli et al., 2011).
- Compulsive Food Consumption : A study on the role of orexin-1 receptor mechanisms in compulsive food consumption highlights the potential of targeting these receptors for treating binge eating disorders (Piccoli et al., 2012).
Structural and Chemical Characterization
- Crystal Structure Analysis : The structural elucidation of thiazole derivatives via X-ray crystallography offers critical insights into their molecular geometry, which is essential for understanding the interactions and reactivity of these compounds (Liu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Compounds with a thiazole ring have been found to induce biological effects through various targets .
Pharmacokinetics
It’s suggested that the presence of certain groups might enhance the cellular accumulation into the protozoa, as it is reported in the case of bacteria .
Result of Action
Similar compounds have shown promising trypanocidal properties .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives, including this compound, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the body, influencing biochemical reactions .
Cellular Effects
It has been reported that thiazole derivatives have shown promising results in the treatment of Trypanosoma brucei infections, suggesting that they may have significant effects on cellular processes .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-11-9-16(12(2)23-11)17(22)20-8-7-15-10-24-18(21-15)13-3-5-14(19)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOHKDZCCRMQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[[Cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2580093.png)


![9-methoxy-2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one](/img/structure/B2580101.png)
![(2-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2580103.png)


![N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2580107.png)
![N-[(6-Methylpyridin-2-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2580111.png)
![3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile](/img/structure/B2580112.png)

![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580114.png)
![N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2580115.png)